2,4-Bis(4-methylphenyl)-1H-pyrrole
Overview
Description
2,4-Bis(4-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two 4-methylphenyl groups attached to the 2 and 4 positions of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-methylphenyl)-1H-pyrrole typically involves the reaction of 4-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the Paal-Knorr synthesis, where the aldehyde and pyrrole undergo cyclization to form the pyrrole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(4-methylphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
2,4-Bis(4-methylphenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methylphenyl)-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
- 2,4-Bis(4-methylphenyl)-6-phenylpyrimidine
- 2,4-Diarylamino-6-[N-(3’-methylphenyl)dithiocarbamoyl]-s-triazines
- 2,7-Bis(dimesitylboryl)-N-ethyl-carbazole
Comparison: 2,4-Bis(4-methylphenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2,4-bis(4-methylphenyl)-1H-pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-13-3-7-15(8-4-13)17-11-18(19-12-17)16-9-5-14(2)6-10-16/h3-12,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXLTKZRCGYWAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520251 | |
Record name | 2,4-Bis(4-methylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15398-00-2 | |
Record name | 2,4-Bis(4-methylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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